2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide
Overview
Description
2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide, also known as MSPC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MSPC belongs to the class of sulfonylurea compounds and has been studied for its ability to modulate the activity of ion channels and receptors in the body. In
Mechanism of Action
2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide exerts its effects by modulating the activity of ion channels and receptors in the body. Specifically, this compound binds to sulfonylurea receptors and blocks ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx. This calcium influx triggers the release of neurotransmitters or hormones, depending on the cell type, and ultimately leads to the physiological effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the cell type and tissue involved. In neuronal cells, this compound reduces excitability by blocking voltage-gated sodium channels and reducing action potential firing. In cardiac cells, this compound reduces myocardial ischemia-reperfusion injury by blocking ATP-sensitive potassium channels and reducing cell death. In pancreatic beta cells, this compound stimulates insulin secretion by binding to sulfonylurea receptors and depolarizing the cell membrane.
Advantages and Limitations for Lab Experiments
One advantage of 2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide is its ability to modulate the activity of ion channels and receptors in a specific and dose-dependent manner. This makes this compound a useful tool for studying the physiological effects of these channels and receptors in vitro and in vivo. However, one limitation of this compound is its potential off-target effects, as it may bind to other channels and receptors in addition to its intended targets. Therefore, careful experimental design and control are necessary when using this compound in lab experiments.
Future Directions
There are several future directions for the study of 2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide. One direction is to further explore its potential therapeutic applications in neurology, cardiology, and endocrinology. Another direction is to develop more specific and selective analogs of this compound that can target specific ion channels and receptors with minimal off-target effects. Additionally, the mechanism of action of this compound could be further elucidated through structural and functional studies of its targets. Overall, this compound has the potential to be a valuable tool in scientific research and a promising therapeutic agent for various diseases.
Scientific Research Applications
2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields such as neurology, cardiology, and endocrinology. In neurology, this compound has been shown to modulate the activity of voltage-gated sodium channels and reduce neuronal excitability, making it a potential treatment for epilepsy and neuropathic pain. In cardiology, this compound has been studied for its ability to block ATP-sensitive potassium channels and reduce myocardial ischemia-reperfusion injury. In endocrinology, this compound has been shown to stimulate insulin secretion by modulating the activity of sulfonylurea receptors in pancreatic beta cells, making it a potential treatment for type 2 diabetes.
properties
IUPAC Name |
2-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]cyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12-4-3-9-19(11-12)23(21,22)15-7-5-14(6-8-15)18-17(20)16-10-13(16)2/h5-8,12-13,16H,3-4,9-11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUSOORCRPXRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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